molecular formula C27H44O3 B3055929 Epitigogenin CAS No. 6788-40-5

Epitigogenin

Cat. No.: B3055929
CAS No.: 6788-40-5
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-DGBDVICSSA-N
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Description

Epitigogenin is a natural product belonging to the family of steroidal saponins. It is derived from the roots of Smilax sieboldii, a perennial plant native to East Asia. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epitigogenin typically involves the extraction from the roots of Smilax sieboldii. The process includes several steps of purification and isolation to obtain the pure compound. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research or industrial entity conducting the synthesis.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are optimized for yield and purity, often involving advanced chromatographic techniques and solvent extraction methods to isolate this compound from plant material.

Chemical Reactions Analysis

Types of Reactions: Epitigogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized forms of this compound, while substitution can introduce new functional groups, altering its biological activity.

Scientific Research Applications

Epitigogenin has a wide range of scientific research applications:

    Chemistry: It is used in the study of steroidal saponins and their chemical properties.

    Biology: this compound is investigated for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Research has shown its potential in treating inflammatory diseases, cancer, and diabetes.

    Industry: this compound is explored for its use in developing new pharmaceuticals and health supplements.

Mechanism of Action

Epitigogenin exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anti-cancer: this compound induces apoptosis in cancer cells and inhibits cell proliferation.

    Anti-diabetic: It enhances insulin sensitivity and regulates glucose metabolism.

The exact molecular targets and pathways involved are still under investigation, but this compound’s ability to modulate gene expression and cellular signaling pathways is a key aspect of its mechanism of action.

Comparison with Similar Compounds

    Tigogenin: A closely related steroidal saponin with similar biological activities.

    Diosgenin: Another steroidal saponin known for its anti-inflammatory and anti-cancer properties.

    Sarsasapogenin: A compound with similar structural features and biological activities.

Uniqueness: Epitigogenin stands out due to its specific molecular structure, which confers unique biological activities. Its ability to modulate multiple pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-DGBDVICSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6788-40-5
Record name Epitigogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006788405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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